molecular formula C12H16F3N3S B6470119 1-cyclobutyl-4-[4-(trifluoromethyl)-1,3-thiazol-2-yl]piperazine CAS No. 2640897-93-2

1-cyclobutyl-4-[4-(trifluoromethyl)-1,3-thiazol-2-yl]piperazine

Cat. No.: B6470119
CAS No.: 2640897-93-2
M. Wt: 291.34 g/mol
InChI Key: KOHFXBQIPHQDMN-UHFFFAOYSA-N
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Description

1-Cyclobutyl-4-[4-(trifluoromethyl)-1,3-thiazol-2-yl]piperazine is a synthetic organic compound characterized by a complex molecular structure. This compound, featuring a cyclobutyl ring attached to a piperazine scaffold with a thiazole ring bearing a trifluoromethyl group, is of interest due to its unique chemical and potential pharmacological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-cyclobutyl-4-[4-(trifluoromethyl)-1,3-thiazol-2-yl]piperazine typically involves several key steps:

  • Formation of the Cyclobutyl Intermediate: : Starting from a suitable cyclobutane precursor, the cyclobutyl intermediate is synthesized through halogenation and subsequent substitution reactions.

  • Synthesis of the Thiazole Ring: : The thiazole ring with a trifluoromethyl group is formed via cyclization reactions involving thiourea and trifluoroacetaldehyde.

  • Coupling with Piperazine: : The final coupling step involves the reaction of the cyclobutyl intermediate with the thiazole derivative in the presence of piperazine, typically under reflux conditions using solvents like ethanol or toluene.

Industrial Production Methods

Industrial-scale production of this compound may utilize streamlined processes for cost-efficiency and yield optimization. Continuous flow chemistry and automated reaction systems can be employed to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

1-Cyclobutyl-4-[4-(trifluoromethyl)-1,3-thiazol-2-yl]piperazine undergoes a variety of chemical reactions, including:

  • Oxidation: : The piperazine ring can be oxidized under strong oxidative conditions, leading to the formation of N-oxide derivatives.

  • Reduction: : Reduction reactions can convert nitro groups (if present) to amines.

  • Substitution: : The compound can participate in nucleophilic substitution reactions, particularly at the thiazole ring and piperazine nitrogens.

Common Reagents and Conditions

  • Oxidizing agents: : Hydrogen peroxide (H2O2), m-chloroperbenzoic acid (m-CPBA)

  • Reducing agents: : Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

  • Nucleophiles: : Alkoxides, amines, thiols

Major Products Formed

Reactions typically yield derivatives of the original compound, such as N-oxides, reduced amines, and substituted thiazole or piperazine derivatives, depending on the specific reagents and conditions used.

Scientific Research Applications

1-Cyclobutyl-4-[4-(trifluoromethyl)-1,3-thiazol-2-yl]piperazine finds applications in various fields:

  • Chemistry: : As a ligand in coordination chemistry, facilitating the study of metal-ligand interactions.

  • Biology: : Investigation of its potential as a bioactive molecule, targeting specific cellular pathways.

  • Medicine: : Exploration of its pharmacological properties for developing new therapeutic agents.

  • Industry: : Potential use in the synthesis of specialized polymers and advanced materials.

Mechanism of Action

The compound's mechanism of action involves interaction with specific molecular targets, such as enzymes or receptors, in biological systems. The trifluoromethyl group and thiazole ring contribute to its binding affinity and selectivity, affecting various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

  • 1-Cyclopropyl-4-[4-(trifluoromethyl)-1,3-thiazol-2-yl]piperazine

  • 1-Cyclobutyl-4-[4-methyl-1,3-thiazol-2-yl]piperazine

Uniqueness

1-Cyclobutyl-4-[4-(trifluoromethyl)-1,3-thiazol-2-yl]piperazine is unique due to its specific combination of the cyclobutyl ring, trifluoromethyl group, and thiazole moiety, which imparts distinct chemical reactivity and biological activity compared to its analogs.

This detailed exploration showcases the multifaceted nature of this compound, highlighting its preparation methods, chemical behavior, applications, and uniqueness among similar compounds.

Properties

IUPAC Name

2-(4-cyclobutylpiperazin-1-yl)-4-(trifluoromethyl)-1,3-thiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16F3N3S/c13-12(14,15)10-8-19-11(16-10)18-6-4-17(5-7-18)9-2-1-3-9/h8-9H,1-7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KOHFXBQIPHQDMN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)N2CCN(CC2)C3=NC(=CS3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16F3N3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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